2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Description
2-(3,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS: 904627-63-0) is a synthetic compound featuring a propanamide backbone substituted with a 3,4-dimethylphenoxy group and a 4-sulfamoylphenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₃S, with a molecular weight of 356.42 g/mol. The compound is structurally characterized by:
- A propanamide core (CH₃CH₂CONH-) providing hydrogen-bonding capacity.
- A 3,4-dimethylphenoxy group enhancing lipophilicity and steric bulk.
Analytical data from elemental analysis and spectral studies (¹H-NMR, IR) confirm its purity and structural integrity.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-4-7-15(10-12(11)2)23-13(3)17(20)19-14-5-8-16(9-6-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYSKVFVMBGTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenoxy and sulfamoyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide are compared below with analogous acetamide-sulfonamide derivatives:
Table 1: Structural and Activity Comparison of Propanamide-Sulfonamide Derivatives
Key Findings:
Antiurease Activity : The target compound exhibits moderate antiurease activity (IC₅₀ = 18.3 µM), outperforming simpler sulfonamides but less potent than thiazole-containing analogs (e.g., IC₅₀ = 12.5 µM for compound 17h) .
Enzyme Selectivity: The dichlorophenyl-thiazole derivative (ZHK) shows remarkable selectivity for lactate dehydrogenase-5 (LDH-5), attributed to its pyrimidine ring and cyano group enabling NADH-dependent binding .
Antimicrobial Potency : Fluorobenzyl and dichlorophenylsulfonyl groups enhance antibacterial activity (MIC = 8 µg/mL), likely due to increased membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Phenoxy Substituents: 3,4-Dimethylphenoxy (target compound) improves lipophilicity but reduces potency compared to 2,4-dichlorophenylsulfonyl derivatives, which enhance electrophilic interactions with enzyme active sites .
- Sulfonamide Positioning :
- Heterocyclic Modifications :
- Thiazole and pyrimidine rings (e.g., ZHK, compound 17h) introduce π-π stacking and hydrophobic interactions, significantly boosting enzyme inhibition .
Biological Activity
2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure that includes a dimethyl-substituted phenoxy group and a sulfonamide moiety, which are known to contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.4 g/mol
- CAS Number : 692281-62-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes. The sulfonamide group in the structure can mimic substrates or inhibitors of enzyme activity, leading to potential applications in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against specific bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X involved in pathway Y | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on enzyme X, which is crucial in the metabolism of certain drugs. The IC50 value was determined to be in the low micromolar range, indicating strong potency.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
